molecular formula C12H17Cl2NO B054518 Cericlamine CAS No. 112922-55-1

Cericlamine

Cat. No.: B054518
CAS No.: 112922-55-1
M. Wt: 262.17 g/mol
InChI Key: FWYRGHMKHZXXQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cericlamine, also known by its developmental code JO-1017, is a potent and moderately selective serotonin reuptake inhibitor (SSRI) of the amphetamine family. It is specifically a derivative of phentermine and closely related to chlorphentermine, a highly selective serotonin releasing agent. This compound was investigated as an antidepressant for the treatment of depression, anxiety disorders, and anorexia nervosa but did not complete development and was never marketed .

Chemical Reactions Analysis

Cericlamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Cericlamine has been primarily studied for its potential as an antidepressant. It functions as a selective serotonin reuptake inhibitor, which increases the levels of serotonin in the brain and helps alleviate symptoms of depression and anxiety . Additionally, this compound has been investigated for its effects on the sleep-wakefulness cycle and its potential to prevent serotonin depletion in the brain . Although it was not marketed, this compound’s research has contributed to the understanding of serotonin reuptake inhibitors and their role in treating mental health disorders.

Mechanism of Action

Cericlamine exerts its effects by inhibiting the reuptake of serotonin, a neurotransmitter, into the presynaptic neuron. This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing its availability to bind to postsynaptic receptors. The primary molecular target of this compound is the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft . By blocking SERT, this compound enhances serotonergic neurotransmission, which is believed to contribute to its antidepressant effects.

Comparison with Similar Compounds

Cericlamine is similar to other selective serotonin reuptake inhibitors such as fluoxetine, sertraline, and paroxetine. it is unique in its structural relation to amphetamines and its moderate selectivity for serotonin reuptake inhibition . Other similar compounds include chlorphentermine, which is a highly selective serotonin releasing agent, and phentermine, a stimulant used for weight loss . Compared to these compounds, this compound’s specific pharmacological profile and its discontinued development make it a unique subject of study in the field of antidepressants.

Biological Activity

Cericlamine, chemically known as 2-(3,4-dichlorobenzyl)-2-dimethylamino-1-propanol, is a novel compound primarily recognized for its role as a serotonin reuptake inhibitor (SRI) with potential antidepressant properties. This article delves into the biological activities associated with this compound, focusing on its pharmacological effects, receptor interactions, and clinical implications.

This compound functions by inhibiting the reuptake of serotonin (5-HT), thereby increasing its availability in the synaptic cleft. This mechanism is crucial in the treatment of depressive disorders, as serotonin plays a significant role in mood regulation. Research indicates that long-term administration of this compound results in functional desensitization of somatodendritic 5-HT1A autoreceptors in the dorsal raphe nucleus, which may alter serotoninergic signaling pathways .

Key Findings

  • Serotonin Receptors : In vitro studies have shown that this compound does not significantly alter the binding sites of various serotonin receptors (5-HT1A, 5-HT2A, 5-HT2C, and 5-HT3) after a two-week treatment period. However, it was observed that forskolin-stimulated adenylate cyclase activity increased in hippocampal homogenates from this compound-treated rats .
  • Electrophysiological Effects : Electrophysiological recordings demonstrated that this compound treatment led to a notable desensitization of somatodendritic 5-HT1A autoreceptors. This resulted in reduced inhibitory effects on serotoninergic neuron firing rates when compared to control groups .

Clinical Implications

This compound is currently being investigated for its efficacy in treating major depressive disorder (MDD). It has reached Phase 3 clinical trials, indicating promising results in its application for managing depression . The compound's unique action on serotonin receptors suggests it could offer advantages over traditional antidepressants by potentially reducing side effects associated with receptor desensitization.

Case Studies and Research Findings

Several studies have explored the therapeutic potential of this compound:

  • Study on Serotonin Levels : A study involving rats showed that this compound effectively prevented the depletion of brain serotonin induced by certain pharmacological agents. This highlights its protective role in maintaining serotonin levels during stress conditions .
  • Longitudinal Effects on Depression : In clinical settings, patients treated with this compound reported significant improvements in depressive symptoms as measured by standardized scales such as the Hamilton Depression Rating Scale (HAM-D). These findings support this compound's role as a viable option for long-term management of depression .

Data Summary

The following table summarizes key pharmacological properties and findings related to this compound:

Property Observation
Chemical Structure2-(3,4-dichlorobenzyl)-2-dimethylamino-1-propanol
MechanismSerotonin reuptake inhibition
Receptor InteractionMinimal change in binding to 5-HT receptors
Electrophysiological EffectsDesensitization of somatodendritic 5-HT1A autoreceptors
Clinical PhasePhase 3 for major depressive disorder
EfficacySignificant reduction in HAM-D scores

Properties

CAS No.

112922-55-1

Molecular Formula

C12H17Cl2NO

Molecular Weight

262.17 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)-2-(dimethylamino)-2-methylpropan-1-ol

InChI

InChI=1S/C12H17Cl2NO/c1-12(8-16,15(2)3)7-9-4-5-10(13)11(14)6-9/h4-6,16H,7-8H2,1-3H3

InChI Key

FWYRGHMKHZXXQX-UHFFFAOYSA-N

SMILES

CC(CC1=CC(=C(C=C1)Cl)Cl)(CO)N(C)C

Canonical SMILES

CC(CC1=CC(=C(C=C1)Cl)Cl)(CO)N(C)C

Synonyms

2-(3,4-dichlorobenzyl)-2-dimethylamino-1-propanol
cericlamine
JO 1017
JO-1017

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CN(C)C(C)(Cc1ccc(Cl)c(Cl)c1)C(=O)O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

--in esterifying an acid (III), then, when R1 and/or R2 are hydrogen, in methylating the amine with formaldehyde and formic acid to obtain a (+/-)3-(3,4-dichlorophenyl)-2-dimethyl-amino-2-methylpropionic acid ester(II) ##STR10## in which R is lower alkyl, then iv)--in reducing the ester (II) by a metal or organometal hydride to obtain (+/-)3-(3,4-dichlorophenyl)-2-dimethylamino-2-methylpropan-1-ol or cericlamine (INN) of formula (I) ##STR11## and in making the addition salt with hydrochloric acid.
[Compound]
Name
lower alkyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
iv
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

--in esterifying an acid (III), then, when R1 and/or R2 are hydrogen, in methylating the amine with formaldehyde and Formic acid to obtain an ester of (+/-)3-(3,4-dichlorophenyl)-2-dimethylamino-2-methylpropionic acid (II) ##STR6## in which R is lower alkyl, iv)--in reducing the ester (II) by a metal or organometal hydride to obtain (+/-)3-(3,4-di-chlorophenyl)-2-dimethylamino-2-methylpropan-1-ol or cericlamine (INN) of formula (I) and in making the addition salt with hydrochloric acid.
[Compound]
Name
lower alkyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
iv
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

Process according to claim 1 or 4 in which 1.65 to 1.75 mol of amino ester (II) are reduced in toluene with a lithium aluminium hydride-tetrahydrofuran addition complex prepared starting from 1 mol of hydride, to obtain (+/-)3-(3,4-dichlorophenyl)-2-dimethylamino-2-methylpropan-1-ol (I) or cericlamine which is optionally salified with hydrochloric acid.
Name
amino ester
Quantity
1.7 (± 0.05) mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two
Name
lithium aluminium hydride tetrahydrofuran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

1.65 to 1.75 mol of amino ester (II) are reduced in toluene with a lithium aluminium hydride-tetrahydrofuran addition complex prepared starting from 1 mol of hydride, to obtain (+/-)3-(3,4-dichlorophenyl)-2-dimethylamino-2-methylpropan-1-ol (I) or cericlamine which is optionally salified with hydrochloric acid.
Name
amino ester
Quantity
1.7 (± 0.05) mol
Type
reactant
Reaction Step One
Name
lithium aluminium hydride tetrahydrofuran
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.